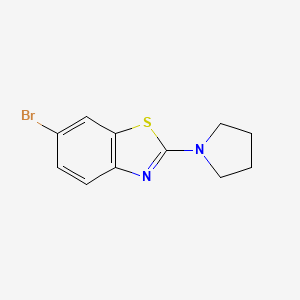

6-Bromo-2-pyrrolidin-1-yl-1,3-benzothiazole

Vue d'ensemble

Description

Benzothiazole derivatives are a prominent class of heterocyclic compounds with significant biological and chemical properties. The focus on "6-Bromo-2-pyrrolidin-1-yl-1,3-benzothiazole" falls within this class, drawing interest for its potential applications and unique characteristics within organic synthesis and possibly in material science or as ligands in coordination chemistry.

Synthesis Analysis

The synthesis of benzothiazole derivatives often involves condensation reactions, halogenation, and functionalization of existing benzothiazole frameworks. While specific methods for 6-Bromo-2-pyrrolidin-1-yl-1,3-benzothiazole are not detailed, analogous processes can be inferred from the synthesis of related compounds, suggesting versatile routes including nucleophilic substitution reactions for introducing the bromo group and pyrrolidinyl attachment through amine coupling reactions (Boča, Jameson, & Linert, 2011).

Molecular Structure Analysis

Crystallographic studies on benzothiazole derivatives highlight the influence of substituents on molecular geometry and intermolecular interactions. The structural elucidation often employs X-ray crystallography, revealing details about bond lengths, angles, and molecular conformations which are critical for understanding the chemical behavior and reactivity of these compounds (Rodi et al., 2013).

Chemical Reactions and Properties

Benzothiazoles participate in various chemical reactions, including nucleophilic substitutions, electrophilic additions, and complexation with metals. These reactions are influenced by the electronic nature of the substituents and the compound's inherent nucleophilic and electrophilic sites. The bromo and pyrrolidinyl groups in 6-Bromo-2-pyrrolidin-1-yl-1,3-benzothiazole would offer unique reactivity patterns, especially in cross-coupling reactions and as ligands in coordination complexes (Katritzky, Cui, Yang, & Steel, 1999).

Applications De Recherche Scientifique

Synthesis and Anticancer Activity

6-Bromo-2-pyrrolidin-1-yl-1,3-benzothiazole derivatives have been synthesized and evaluated for their efficacy as epidermal growth factor receptor (EGFR) inhibitors. These compounds, especially those that showed potent inhibitory activity on wild-type EGFR, were screened against mutant EGFR-expressing cell lines for their cytotoxicity. The research indicates their potential as targeted anticancer agents (Allam et al., 2020).

Antibacterial and Antimycobacterial Activity

The compound has been involved in the synthesis of highly functionalized 2-(pyrrolidin-1-yl)thiazole frameworks, which exhibit significant antibacterial and antimycobacterial activities. This highlights its role in developing new antimicrobial agents (Belveren et al., 2017).

Antimicrobial Screening

Derivatives of 6-Bromo-2-pyrrolidin-1-yl-1,3-benzothiazole have been synthesized and screened for their in vitro antimicrobial properties. Some of these compounds have shown activity comparable to standard drugs, indicating their potential use in antimicrobial therapies (Patel & Shaikh, 2010).

Biological Activities and Immunomodulatory Effects

Research involving various 2-substituted 6-bromo-3-methylthiazolo[3,2-a]benzimidazoles containing 1,3-benzothiazole moieties have shown significant biological activities. These include potent immunosuppressive and immunostimulatory effects on macrophages and T-lymphocytes, as well as cytotoxicity against various cancer cell lines (Abdel‐Aziz et al., 2011).

Coordination Chemistry and Complex Formation

The compound has been studied for its coordination chemistry and complex formation capabilities. These studies are essential for understanding its potential applications in areas like catalysis and material science (Boča et al., 2011).

Inhibition of Phosphoinositide 3-Kinase (PI3K)/mammalian Target of Rapamycin (mTOR)

Derivatives of 6-Bromo-2-pyrrolidin-1-yl-1,3-benzothiazole have been investigated as inhibitors of PI3Kα and mTOR, indicating their potential in developing new therapeutic agents for diseases involving these pathways (Stec et al., 2011).

Lanthanide and Actinide Separation

The compound has been used in the synthesis of ligands for the selective extraction of americium(III) from europium(III), a process critical in nuclear waste management (Drew et al., 2004).

Safety And Hazards

Propriétés

IUPAC Name |

6-bromo-2-pyrrolidin-1-yl-1,3-benzothiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BrN2S/c12-8-3-4-9-10(7-8)15-11(13-9)14-5-1-2-6-14/h3-4,7H,1-2,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYAVCCOKMKNKNY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=NC3=C(S2)C=C(C=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BrN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Bromo-2-pyrrolidin-1-yl-1,3-benzothiazole | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

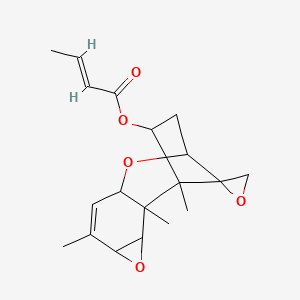

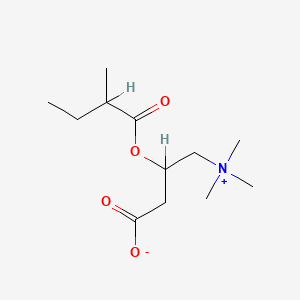

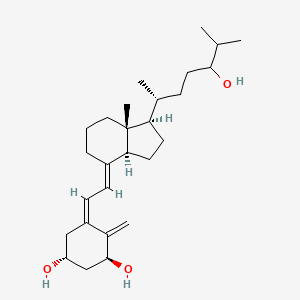

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2S,15R)-16-(2-hydroxy-3,3-dimethylbutan-2-yl)-15-methoxy-13-oxa-5-azahexacyclo[13.2.2.12,8.01,6.02,14.012,20]icosa-8(20),9,11-trien-11-ol](/img/structure/B1236672.png)

![sodium;4-[(2E)-2-[(2E,4E)-5-[1,1-dimethyl-3-(4-sulfonatobutyl)benzo[e]indol-3-ium-2-yl]penta-2,4-dienylidene]-1,1-dimethylbenzo[e]indol-3-yl]butane-1-sulfonate](/img/structure/B1236680.png)

![(5S,6R)-N-[3-[4-(2-acetamido-1-hydroxyethyl)-2,6-dibromophenoxy]propyl]-7,9-dibromo-6-hydroxy-8-methoxy-1-oxa-2-azaspiro[4.5]deca-2,7,9-triene-3-carboxamide](/img/structure/B1236685.png)